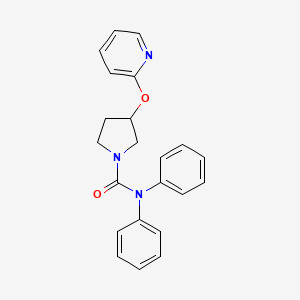

N,N-diphenyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N,N-diphenyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . N-(Pyridin-2-yl)amides, which are part of the compound’s structure, can be formed via C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The orientation of substituents can lead to a different biological profile of drug candidates .Scientific Research Applications

Synthesis and Biological Activity

N,N-diphenyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide and its derivatives are used in the synthesis of various organic compounds. For example, the synthesis of novel heterocyclic aryl monoazo organic compounds, such as 3-amino-4,6-dimethyl-N-(5-arylazothiazol-2-yl)selenopheno[2,3-b]pyridine-2-carboxamide, has been reported. These compounds have applications in dyeing polyester fibers and exhibit significant antioxidant, antitumor, and antimicrobial activities (Khalifa et al., 2015).

Chemical Synthesis

Research has also focused on the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles. These are synthesized using a base like arylaldehydes, ammonium formate, and aceto acetanilide. Such compounds have potential applications in various chemical processes (Karthikeyan et al., 2014).

Antimicrobial and Antifungal Agents

Several derivatives of this compound have been evaluated for their antimicrobial and antifungal properties. These studies aim to develop effective agents against various pathogenic bacteria and fungi. For instance, specific derivatives have shown broad-spectrum antibacterial activity and are comparable to established drugs like Ampicillin and Gentamicin (El-Sehrawi et al., 2015).

Crystal Chemistry

The compound and its derivatives have been studied in the context of crystal chemistry, focusing on intermolecular interactions. For example, research on N,N'-diphenylisophthalamide and related compounds has provided insights into the structural aspects of these chemicals, which is vital for understanding their behavior in different applications (Malone et al., 1997).

Metal Kinase Inhibition

Research into substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides has led to the discovery of potent and selective inhibitors of the Met kinase family. These inhibitors have potential applications in cancer therapy and have entered clinical trials (Schroeder et al., 2009).

Metal Complexes Formation

Studies have been conducted on metal complexes of derivatives such as 2,5-dicarboxamidopyrroles and 2,5-dicarbothioamidopyrroles, expanding the understanding of their potential in creating various metal complexes. This research adds to the substantial work done on analogous pyridine ligands (Bates et al., 2008).

Enantioselective Intramolecular Addition

Catalysis involving compounds like tertiary enamides has been explored to achieve enantioselective intramolecular addition, producing enantioenriched derivatives. This has implications in the synthesis of complex organic molecules (Yang et al., 2009).

Mechanism of Action

Target of Action

Compounds containing pyrrolidine and pyridine moieties have been found to interact with a variety of biological targets .

Biochemical Pathways

Pyrrolidine and pyridine derivatives have been found to affect a wide range of biochemical pathways .

Pharmacokinetics

The presence of the pyrrolidine ring can influence the pharmacokinetic properties of a compound .

Result of Action

Compounds containing pyrrolidine and pyridine moieties have been associated with a variety of biological effects .

Properties

IUPAC Name |

N,N-diphenyl-3-pyridin-2-yloxypyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2/c26-22(24-16-14-20(17-24)27-21-13-7-8-15-23-21)25(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-13,15,20H,14,16-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGUHXKECPLRMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=CC=N2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2404405.png)

![N-(3-chloro-4-fluorophenyl)-5-[(3-fluoro-4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2404406.png)

![5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl]phenol;dihydrochloride](/img/structure/B2404410.png)

![N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2404417.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)acetamide](/img/structure/B2404419.png)

![N-(furan-2-ylmethyl)-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2404422.png)

![2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-(2-propynyl)-1H-imidazole](/img/structure/B2404423.png)

![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2404424.png)

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid](/img/structure/B2404425.png)

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2404426.png)